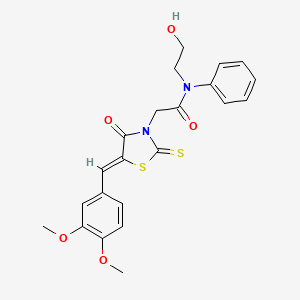

![molecular formula C30H28N2O3 B2501418 8-allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one CAS No. 313402-68-5](/img/structure/B2501418.png)

8-allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

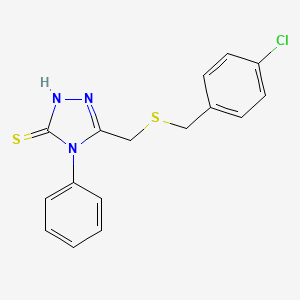

8-Allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one is a chemical compound with the molecular formula C30H28N2O3 . It has an average mass of 464.555 Da and a monoisotopic mass of 464.209991 Da .

Molecular Structure Analysis

The molecular structure of 8-allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one is characterized by the presence of an allyl group and a benzhydrylpiperazino carbonyl group attached to a chromen-2-one core . The stability of the allyl radical is due to the fact that the unpaired electron is delocalized, or spread out, over an extended π-orbital network rather than localized at only one site .科学研究应用

Synthesis and Chemical Properties

Microwave-Promoted Synthesis

Allyl and prenyl ethers undergo a tandem sequence of Claisen rearrangement, carbonyl olefination, and cyclization upon microwave irradiation, producing multiply substituted chromen-2-ones. This method highlights the utility of microwave-assisted synthesis in generating chromen derivatives efficiently (Schmidt & Riemer, 2015).

Regiospecific Synthesis

Novel isoxazoline chromene derivatives have been synthesized, demonstrating the versatility of chromen-2-ones in generating diverse chemical structures with potential for varied biological activities (Zghab et al., 2017).

Enantioselective Inhibition Studies

Chromenone derivatives have been identified as potent and selective inhibitors for DNA-dependent protein kinase (DNA-PK), showcasing the significance of chromen-2-one frameworks in the development of selective biological inhibitors (Clapham et al., 2012).

Aluminium Triflate-Catalyzed Reactions

Benzylic and allylic alcohols have been used as carbon electrophiles in dehydrative nucleophilic displacement reactions catalyzed by aluminium triflate. This method emphasizes the role of chromen-2-ones in facilitating atom-efficient synthesis (Cullen, Muller, & Williams, 2017).

Biological Applications

Antimicrobial and Anticoagulant Activities

Chromen-2-one derivatives exhibit significant antimicrobial and anticoagulant activities. These findings underscore the therapeutic potential of chromen-2-one compounds in treating microbial infections and preventing blood clots (Mandala et al., 2013).

属性

IUPAC Name |

3-(4-benzhydrylpiperazine-1-carbonyl)-8-prop-2-enylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N2O3/c1-2-10-24-15-9-16-25-21-26(30(34)35-28(24)25)29(33)32-19-17-31(18-20-32)27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h2-9,11-16,21,27H,1,10,17-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYFSBTXDFFVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Benzhydrylpiperazine-1-carbonyl)-8-prop-2-enylchromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate](/img/structure/B2501337.png)

![3-[4-Amino-3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2501339.png)

![Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate](/img/structure/B2501340.png)

![N-butyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2501343.png)

![3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501350.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2501352.png)

![N-[2-(4-bromophenoxy)ethyl]acetamide](/img/structure/B2501355.png)

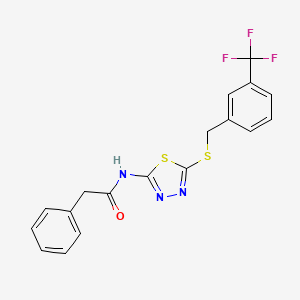

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)